3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one
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Overview
Description
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is C14H19NO . The FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis
The compound was synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Scientific Research Applications
Pharmacological Evaluations
Compounds with structures resembling 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one have been synthesized and assessed for their antidepressant and antianxiety activities. For instance, novel derivatives incorporating elements like furan and piperazine have demonstrated significant pharmacological potential, including antidepressant and antianxiety effects, as indicated by behavioral tests such as Porsolt’s behavioral despair test and the plus maze method (J. Kumar et al., 2017).
Synthesis Methodologies
The synthesis of complex piperazine-containing compounds offers insights into chemical methodologies that could be applicable to the synthesis of this compound. Research on the design, synthesis, and structural characterization of such compounds, including their spectral analysis and crystal structure, provides valuable information on the chemical properties and potential reactivity of these molecules (G. Lv et al., 2019).
Biological Interactions and Anticancer Activity
The exploration of heterocyclic compounds related to this compound in the context of anticancer activity highlights the potential therapeutic applications of such molecules. Research involving the synthesis and evaluation of these compounds against cancer cell lines reveals their promising anticancer properties, supported by molecular docking studies to understand their mode of action at the molecular level (G. Lv et al., 2019).
Antifungal and Antimicrobial Activities
Compounds structurally related to this compound have also been explored for their antifungal and antimicrobial potentials. The design, synthesis, and preliminary evaluation of such compounds against a range of pathogenic fungi and bacteria underscore their broad-spectrum antimicrobial efficacy, which is crucial for the development of new therapeutic agents (Xiaoyun Chai et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with oxidoreductase proteins .
Mode of Action
It is synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
Biochemical Pathways
Similar compounds have been shown to exhibit significant antibacterial and antifungal activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well documented. It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is known that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It is known that it interacts with various transporters or binding proteins . This could also include any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGDKQIXNVXLRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293988 |
Source
|
Record name | 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57413-33-9 |
Source
|
Record name | MLS002695187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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